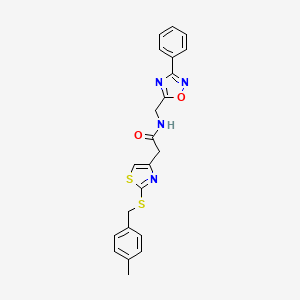
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S2 and its molecular weight is 436.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to its pharmacological properties, making it a candidate for further investigation in drug development.
Structural Characteristics
The compound consists of a thiazole ring linked to a 4-methylbenzylthio group and an oxadiazole moiety. The structural formula can be represented as follows:
This configuration suggests the potential for diverse interactions with biological targets due to the presence of various functional groups.
Antimicrobial Properties
Research indicates that derivatives of thiazole and oxadiazole possess significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features exhibit potent activity against various bacterial and fungal strains. In particular, compounds related to this structure have demonstrated minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | MIC (μmol/mL) | Target Organisms |
|---|---|---|
| 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide | TBD | Bacterial and fungal pathogens |
Anticancer Activity
The compound's potential anticancer activity is also noteworthy. Similar thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, compounds with oxadiazole rings have shown promise in targeting specific cancer pathways, leading to apoptosis in cancer cells .
The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors. Binding studies suggest that it could inhibit specific enzymes by occupying their active sites or modulating allosteric sites, thereby influencing metabolic pathways critical for microbial survival and cancer cell growth .
Case Studies
Several case studies highlight the effectiveness of thiazole and oxadiazole derivatives:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiazole derivatives against a panel of pathogens, revealing that compounds with similar structural motifs exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
- Anticancer Research : Another study focused on the anticancer properties of oxadiazole derivatives, demonstrating their capability to induce cell cycle arrest and apoptosis in various cancer cell lines .
特性
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-15-7-9-16(10-8-15)13-29-22-24-18(14-30-22)11-19(27)23-12-20-25-21(26-28-20)17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSJBBNLMOUEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














